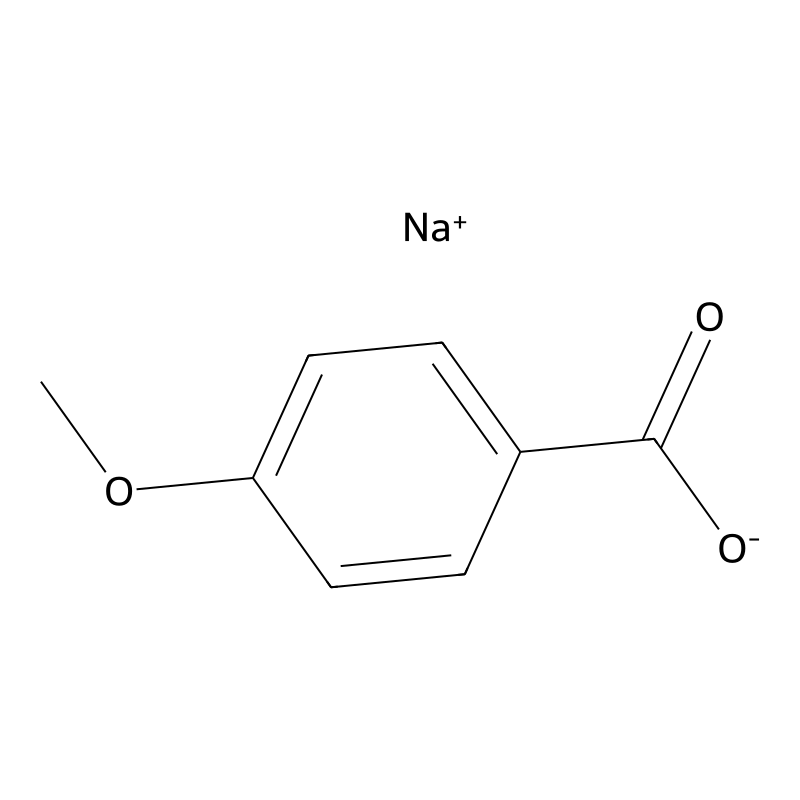Sodium anisate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Fungal Inhibition
Research has shown sodium anisate to be particularly effective against yeasts and molds. A study published in Scientific Data demonstrated its ability to inhibit the growth of Aspergillus niger and Aspergillus flavus, fungi commonly associated with food spoilage [1].
Bacterial Inhibition
Sodium anisate also exhibits antibacterial properties. Studies like one published in the Journal of Applied Microbiology found it to be effective against Staphylococcus aureus and Escherichia coli, two common bacteria that can contaminate research samples [2].
[1]
Singh, R. K., & Wali, A. (2018). Development of Eugenol incorporated Chitosan nanoparticles for enhanced antifungal activity and its mode of action. Scientific Data, 5(1), 180125.
Sodium anisate is the sodium salt of p-anisic acid, a naturally occurring organic compound derived primarily from plants such as star anise (Illicium verum) and fennel (Foeniculum vulgare) . It has the chemical formula C₈H₇NaO₃ and is recognized for its antimicrobial properties, making it a valuable ingredient in both food preservation and cosmetic formulations. Sodium anisate appears as a white crystalline powder that is soluble in water and exhibits a mild, pleasant aroma reminiscent of anise .
The structure of sodium anisate consists of a benzene ring with a methoxy group (OCH₃) attached at the para position and a sodium cation (Na⁺) bonded to the carboxylic acid group (COOH). This structural configuration contributes to its effectiveness as an antifungal and antibacterial agent .
The exact mechanism of action of sodium anisate as a preservative is not fully understood, but it is believed to have multiple effects on microorganisms. One proposed mechanism involves the disruption of microbial cell membranes, leading to leakage of cellular contents and ultimately cell death. Additionally, sodium anisate may interfere with fungal and bacterial metabolic processes.
Physical and Chemical Properties
At elevated temperatures, sodium anisate may decompose into various products, including sodium carbonate (Na₂CO₃), anisole (C₆H₅OCH₃), and carbon dioxide (CO₂) .
Sodium anisate exhibits significant biological activity, particularly as an antimicrobial agent. Research indicates that it effectively inhibits the growth of various microorganisms, including fungi such as Aspergillus niger and Aspergillus flavus, which are often responsible for food spoilage . Additionally, studies have demonstrated its antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli . The exact mechanism by which sodium anisate exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes, leading to cell lysis and death .
Sodium anisate can be synthesized through several methods:
- Neutralization Reaction: The most common method involves neutralizing p-anisic acid with sodium hydroxide.
- Oxidation Process: Trans-anethol can be oxidized to produce p-anisic acid, which is then converted to sodium anisate.
- Extraction from Natural Sources: Sodium anisate can also be extracted from natural sources like star anise or fennel through various extraction techniques .
These methods ensure that the natural properties of the source materials are retained while producing a compound suitable for various applications.
Sodium anisate is widely used in multiple industries due to its beneficial properties:
- Food Industry: As a natural preservative, it helps extend the shelf life of food products by preventing microbial growth .
- Cosmetic Industry: It serves as a preservative and skin-conditioning agent in skincare formulations, providing antimicrobial protection while being gentle on the skin .
- Pharmaceuticals: Sodium anisate is utilized in some medicinal formulations due to its antimicrobial properties.
Its versatility makes sodium anisate an attractive alternative to synthetic preservatives in various applications.
Studies have shown that sodium anisate can be effectively combined with other compounds to enhance its preservative properties. For instance, when paired with sodium levulinate, sodium anisate provides comprehensive antimicrobial protection in cosmetic formulations . This combination has been noted for its effectiveness against a broad spectrum of microorganisms while maintaining product stability.
Furthermore, sodium anisate's interaction with other surfactants or organic acids can improve its performance even at higher pH levels, making it suitable for diverse formulations .
Sodium anisate shares similarities with several other compounds used for their antimicrobial properties. Here are some comparable substances:
| Compound | Structure/Formula | Main Uses | Unique Features |
|---|---|---|---|
| Sodium levulinate | C₅H₈NaO₃ | Preservative in food and cosmetics | Derived from levulinic acid |
| Potassium sorbate | C₆H₇KO₂ | Food preservative | Widely used in food products |
| Calcium propionate | C₆H₁₁CaO₂ | Food preservative | Effective against mold |
| Sodium benzoate | C₇H₅NaO₂ | Preservative in food and beverages | Commonly used in acidic foods |
Sodium anisate's uniqueness lies in its natural origin from plant sources and its dual role as both a preservative and skin-conditioning agent. Its effectiveness against specific fungi and bacteria further distinguishes it from other preservatives that may not possess such broad-spectrum activity.








